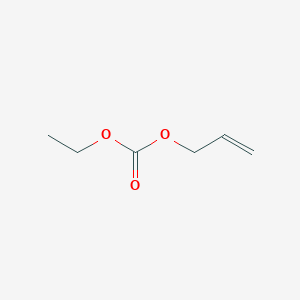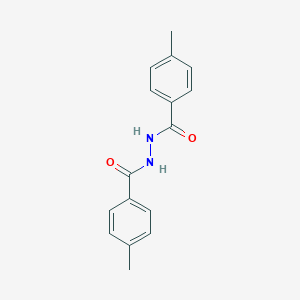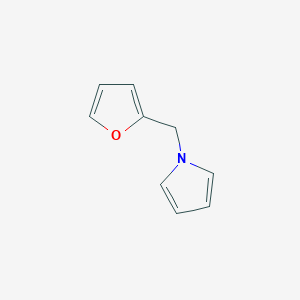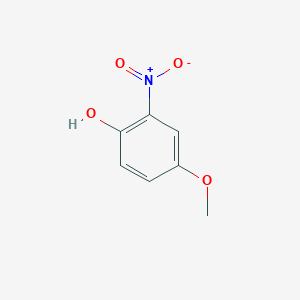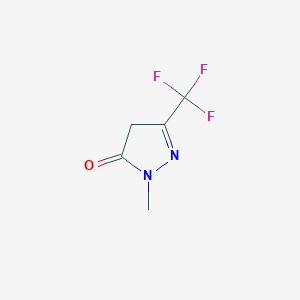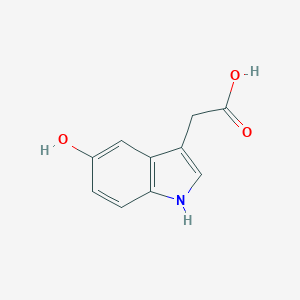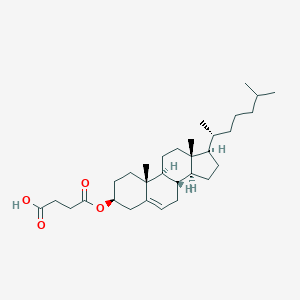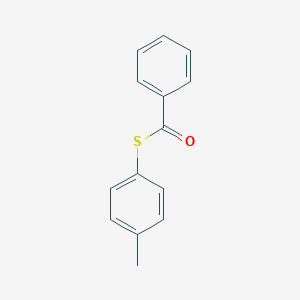
BENZOIC ACID, THIO-, S-(p-TOLYL) ESTER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, thio-, S-(p-tolyl) ester, also known as p-tolylthio benzoate, is a chemical compound that is widely used in scientific research. It is an organic compound that is synthesized through various methods and has numerous applications in the field of biochemistry and physiology.
Mecanismo De Acción
P-tolylthio benzoate acts as a thioester and can undergo hydrolysis under certain conditions. The hydrolysis of BENZOIC ACID, THIO-, S-(p-TOLYL) ESTER benzoate results in the release of BENZOIC ACID, THIO-, S-(p-TOLYL) ESTERl and benzoic acid. The mechanism of hydrolysis involves the attack of a water molecule on the carbonyl carbon of the thioester, followed by the transfer of the acyl group to the water molecule.
Efectos Bioquímicos Y Fisiológicos
P-tolylthio benzoate has been shown to have antioxidant properties and can scavenge free radicals. It has also been reported to inhibit the activity of acyl-CoA thioesterases, which are involved in the metabolism of fatty acids. Additionally, BENZOIC ACID, THIO-, S-(p-TOLYL) ESTER benzoate has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BENZOIC ACID, THIO-, S-(p-TOLYL) ESTER benzoate in lab experiments is its high reactivity and specificity towards free sulfhydryl groups in proteins. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using BENZOIC ACID, THIO-, S-(p-TOLYL) ESTER benzoate is its potential toxicity and the need for proper handling and disposal.
Direcciones Futuras
There are several areas of future research that can be explored with BENZOIC ACID, THIO-, S-(p-TOLYL) ESTER benzoate. One area is the study of its antioxidant properties and its potential use as a therapeutic agent for oxidative stress-related diseases. Another area of research is the development of new methods for the determination of free sulfhydryl groups in proteins using BENZOIC ACID, THIO-, S-(p-TOLYL) ESTER benzoate. Additionally, the study of the mechanism of action of BENZOIC ACID, THIO-, S-(p-TOLYL) ESTER benzoate in inducing apoptosis in cancer cells can lead to the development of new cancer therapies.
Métodos De Síntesis
The synthesis of BENZOIC ACID, THIO-, S-(p-TOLYL) ESTER benzoate can be achieved through different methods, such as the reaction of BENZOIC ACID, THIO-, S-(p-TOLYL) ESTERl with benzoyl chloride, the reaction of BENZOIC ACID, THIO-, S-(p-TOLYL) ESTERl with benzaldehyde followed by oxidation, or the reaction of BENZOIC ACID, THIO-, S-(p-TOLYL) ESTERl with benzoyl peroxide. The yield and purity of the compound depend on the method used and the conditions of the reaction.
Aplicaciones Científicas De Investigación
P-tolylthio benzoate is widely used in scientific research as a reagent for the determination of free sulfhydryl groups in proteins. It is also used as a model compound for the study of thioesters, which are important intermediates in many biochemical processes. Additionally, BENZOIC ACID, THIO-, S-(p-TOLYL) ESTER benzoate is used as a substrate for the enzymatic assay of acyl-CoA thioesterases, which are involved in the metabolism of fatty acids.
Propiedades
Número CAS |
10371-42-3 |
|---|---|
Nombre del producto |
BENZOIC ACID, THIO-, S-(p-TOLYL) ESTER |
Fórmula molecular |
C14H12OS |
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
S-(4-methylphenyl) benzenecarbothioate |
InChI |
InChI=1S/C14H12OS/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h2-10H,1H3 |
Clave InChI |
KMGHFAGCHUDSMG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2 |
Otros números CAS |
10371-42-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



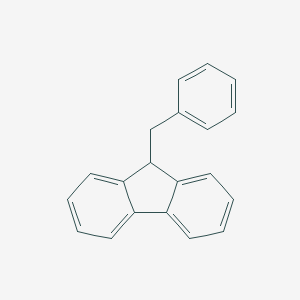
![5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B75752.png)
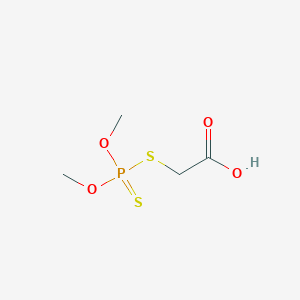
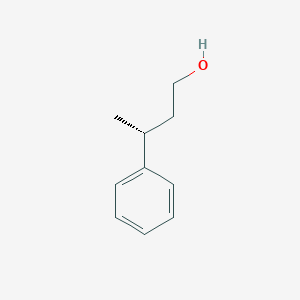
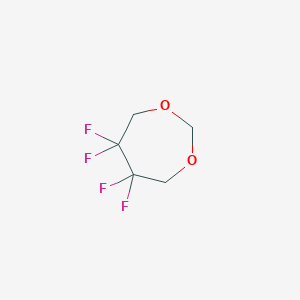
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl-](/img/structure/B75758.png)
